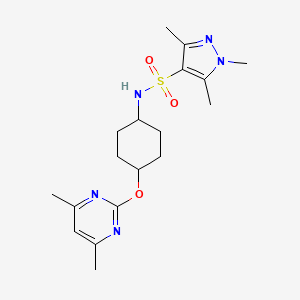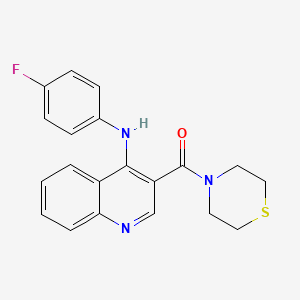
(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the quinoline ring and the presence of a fluorophenyl group, are common in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of trifluoromethyl-substituted methanones involves a [3+2] cyclocondensation reaction, starting from isatin and alky(aryl/heteroaryl) ketones, yielding products with up to 95% yield . Similarly, the synthesis of carbamates from 4-aminoquinolines is achieved through a reaction with alkyl chloroformates in the presence of anhydrous potassium carbonate in acetonitrile . These methods suggest that the synthesis of the compound could also involve multi-step reactions, possibly starting from a quinoline derivative and incorporating the thiomorpholino group through a condensation reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of azeto-quinolinone derivatives was determined via spectroscopic and chemical methods , and the crystal structure of a morpholino-indazole derivative was confirmed by single crystal X-ray diffraction . These studies indicate that similar analytical methods could be employed to determine the molecular structure of (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored through their interactions with other chemicals. For instance, the conversion of 4-aminoquinolines to tricyclic compounds and carbamates involves reactions with chloroformates . The presence of functional groups such as amino and methanone in the compound of interest suggests that it may also undergo similar reactions, which could be utilized for further chemical modifications or for probing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, stability, and reactivity. For example, the introduction of a chlorophenyl group in thiazolyl methanone derivatives affects their structural properties and reactivity, as analyzed through density functional theory calculations . The fluorophenyl and thiomorpholino groups in the compound of interest are likely to similarly influence its properties, which could be studied using computational chemistry methods and experimental techniques.
科学的研究の応用
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown significant antiproliferative activity against various human cancer cell lines. For instance, derivatives such as 2‐anilino‐3‐aroylquinolines, including compounds with modifications at the fluorophenyl and thiomorpholino groups, have demonstrated remarkable cytotoxic activity against cell lines including HeLa, DU‐145, A549, MDA‐MB‐231, and MCF‐7. These compounds were particularly potent in inhibiting tubulin polymerization, a crucial process for cell division, thus indicating their potential as cancer therapeutics. They have been found to induce cell cycle arrest at the G2/M phase leading to apoptosis, confirmed through flow cytometric analysis, mitochondrial membrane potential assays, Annexin V–FITC assay, and intracellular ROS generation studies. Their mechanism of action involves disrupting tubulin polymerization, with molecular docking studies suggesting efficient binding to β‐tubulin at the colchicine binding site (Srikanth et al., 2016).
Spectroscopic Properties for Biomedical Analysis
Another aspect of research on quinolin-3-yl derivatives focuses on their spectroscopic properties, which can be leveraged for biomedical analysis. For example, compounds incorporating the quinolin-3-yl group have been studied for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies have highlighted the compounds' potential for dual fluorescence with weak charge transfer separation in both non-polar and polar protic/aprotic solvents, suggesting their application as fluorescent labeling reagents or probes in biomedical assays. Theoretical studies using DFT and TD-DFT calculations have provided insight into the compounds' conformations and the effects of substitutions on their electronic properties, which are crucial for designing efficient fluorescent probes for studying biological systems (Al-Ansari, 2016).
Fluorescent Labeling and Sensing
Quinolin-3-yl derivatives have also been explored for their application in fluorescent labeling and sensing. A novel fluorophore derived from this class, with strong fluorescence in a wide pH range of aqueous media, has been identified as promising for biomedical analysis. This fluorophore exhibits a large Stokes' shift in aqueous media, making it suitable for fluorescent labeling reagents in the detection of carboxylic acids, among other applications. Its fluorescence intensity remains stable across a broad pH range, highlighting its versatility for use in diverse biochemical assays (Hirano et al., 2004).
特性
IUPAC Name |
[4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYPBWNAJIQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)
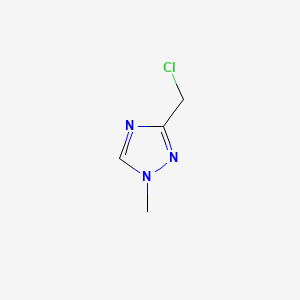
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
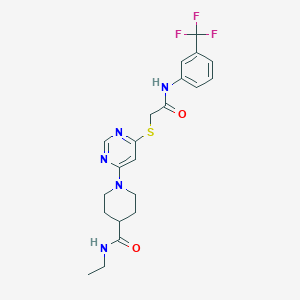
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

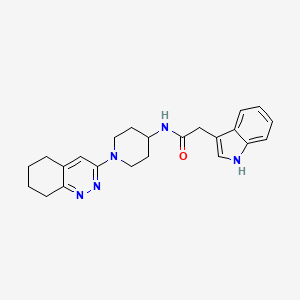
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
